molecular formula C7H12O4 B8623014 (1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 19309-39-8

(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No. B8623014
Key on ui cas rn: 19309-39-8
M. Wt: 160.17 g/mol
InChI Key: XGSBJIGRINMFSC-UHFFFAOYSA-N
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Patent
US06297329B1

Procedure details

Into a flask equipped with a stirrer, a distilling column, a nitrogen inlet, a heating jacket, and a thermometer were charged 486 g of triethyl orthoacetate, 408 g of pentaerythritol, 300 g of diethylene glycol dimethyl ether, and 0.9 g of PTSA. The mixture was gradually heated to 170° C. over a period of 5 hours. During this time 490 g of distillate were obtained. The distillate contained mostly ethanol and small amounts of diethylene glycol dimethyl ether. The temperature was lowered to 100° C., and the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure (30 mbar). The residue was subjected to vacuum distillation. The fraction having a boiling temperature of 126-130° C. at a pressure of 4 mbar yielded 426 g of oil. This oil solidified to a clear solid having a melting point of 99° C. and had the following structure
Quantity
486 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])([O:6][CH2:7]C)([O:3][CH2:4]C)[CH3:2].[OH:12][CH2:13]C(CO)(CO)CO.C(O)C>CC1C=CC(S(O)(=O)=O)=CC=1.COCCOCCOC>[CH2:13]([C:11]12[CH2:4][O:3][C:1]([CH3:2])([O:6][CH2:7]1)[O:9][CH2:10]2)[OH:12]

Inputs

Step One
Name
Quantity
486 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
408 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
0.9 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
300 g
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
During this time 490 g of distillate were obtained
CUSTOM
Type
CUSTOM
Details
was lowered to 100° C.
DISTILLATION
Type
DISTILLATION
Details
the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure (30 mbar)
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(O)C12COC(OC1)(OC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 426 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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